3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(1H)-one” belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-amines is crucial for their activity. The structure-activity relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines have shown activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 .Scientific Research Applications
Antimicrobial Evaluation
Compounds synthesized from 3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one have been evaluated for their antimicrobial activities. Studies show that certain derivatives exhibit mild activities against various microbial strains (Gomha et al., 2018).
Cytotoxic Activity and Quantum Chemical Calculations
These compounds have also been investigated for their cytotoxic activities against cancerous cell lines, including liver and breast cancer cells. Quantum-chemical calculations were performed to better understand the molecular properties of these compounds (Kökbudak et al., 2020).
Synthesis of Novel Heterocycles
Research has focused on the synthesis of new heterocyclic compounds using these pyridothienopyrimidinones, exploring their potential in creating valuable pharmacophores and bioactive molecules (Abbas et al., 2006).
Pharmacological Properties Study
Studies have also been conducted to understand the pharmacological properties of these compounds. This involves the synthesis of various derivatives and the evaluation of their potential biological activities (Dave et al., 1997).
Antitumor Activity
Significant research has been done to assess the antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Many of these compounds have shown potent anticancer activity on various human cancer cell lines (Hafez et al., 2017).
Green Synthesis Approaches
Efforts have been made to develop green synthesis approaches for these compounds, characterizing their step economy, reduced catalyst loading, and easy purification (Shi et al., 2018).
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidin-4-amine compounds have been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
It can be inferred from related studies that thieno[3,2-d]pyrimidin-4-amines inhibit cyt-bd, which is expected to result in atp depletion .
Biochemical Pathways
Given its potential inhibition of cyt-bd, it can be inferred that it may affect the energy metabolism pathways in mycobacterium tuberculosis .
Result of Action
Based on the potential inhibition of cyt-bd, it can be inferred that the compound may lead to atp depletion, affecting the energy metabolism of mycobacterium tuberculosis .
properties
IUPAC Name |
5-(2-phenylethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-16-14-13(12-7-4-9-18-15(12)23-14)19-17(22)20(16)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEVPVWKRCVKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.